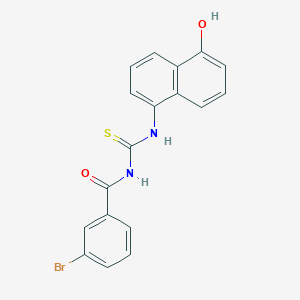![molecular formula C16H14ClN5OS B2871645 (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1171168-00-5](/img/structure/B2871645.png)
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a pyrazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with various reagents. One common method includes the reaction of 2-amino-6-chlorobenzothiazole with piperazine and pyrazine derivatives under controlled conditions . The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions and optimizing the production process .
化学反応の分析
Types of Reactions
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
科学的研究の応用
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. The compound may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the production of pro-inflammatory prostaglandins . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, blocking their activity and exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also feature a benzothiazole ring and piperazine moiety but differ in their substituents.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: Similar structure but with a morpholine ring instead of a pyrazine ring.
Uniqueness
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit both COX-1 and COX-2 enzymes with high selectivity makes it a promising candidate for anti-inflammatory drug development .
特性
IUPAC Name |
[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5OS/c17-11-1-2-12-14(9-11)24-16(20-12)22-7-5-21(6-8-22)15(23)13-10-18-3-4-19-13/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMIEBZXPGVHCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Methoxymethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]prop-2-en-1-one](/img/structure/B2871565.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2871567.png)
![tert-Butyl [4-(4-methoxybenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2871568.png)
![N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-2,6-difluoropyridine-3-sulfonamide](/img/structure/B2871570.png)



![N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2871578.png)
![3-methanesulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2871579.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2871580.png)
![2-Chloro-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]acetamide](/img/structure/B2871582.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2871584.png)

